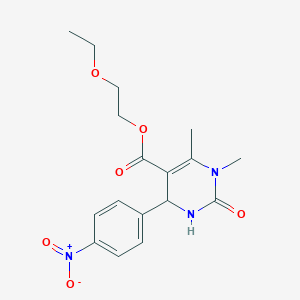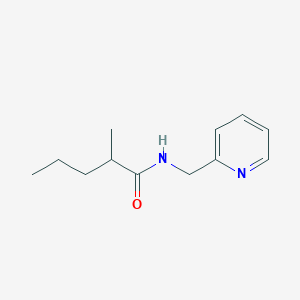
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide, also known as BBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTA is a heterocyclic compound that contains a benzothiadiazole ring, which has been found to possess unique properties that make it useful in different areas of research. In
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to have potential applications in various fields of research, including organic electronics, optoelectronics, and photovoltaics. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been used as a building block in the synthesis of new organic semiconductors, which have potential applications in the field of organic electronics.
Mecanismo De Acción
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is not fully understood, but studies have shown that it interacts with specific proteins and enzymes in the body. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to inhibit the activity of several enzymes, including carbonic anhydrase, which plays a crucial role in regulating the pH of the body fluids. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been found to interact with certain receptors in the brain, which may explain its potential use as a therapeutic agent.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is its simple synthesis method, which makes it easy to produce in large quantities. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is also stable under ambient conditions, which makes it easy to handle in lab experiments. However, one of the limitations of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is its low solubility in common organic solvents, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide. One area of research is the development of new organic semiconductors using N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide as a building block. Another area of research is the investigation of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide and its interactions with specific proteins and enzymes in the body.
Conclusion
In conclusion, N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide is a heterocyclic compound that has potential applications in various fields of research. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide can be synthesized using a simple one-pot reaction, and it has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide's low solubility in common organic solvents may limit its use in certain experiments, but its simple synthesis method and stability under ambient conditions make it easy to handle in lab experiments. There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide, including the development of new organic semiconductors and the investigation of its potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide can be synthesized using a simple one-pot reaction, which involves the condensation of 4-tert-butylbenzoyl chloride with 2-aminobenzothiazole in the presence of a base. The reaction yields N-2,1,3-benzothiadiazol-4-yl-4-tert-butylbenzamide as a yellow solid with a high yield and purity.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)12-9-7-11(8-10-12)16(21)18-13-5-4-6-14-15(13)20-22-19-14/h4-10H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWPAOLOAJPLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
